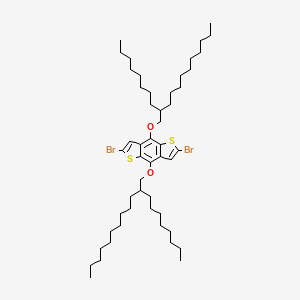

2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene

Description

Properties

Molecular Formula |

C50H84Br2O2S2 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

2,6-dibromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |

InChI |

InChI=1S/C50H84Br2O2S2/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-53-47-43-37-45(51)56-50(43)48(44-38-46(52)55-49(44)47)54-40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3 |

InChI Key |

GHLXDQOYRXLKHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

Core Structure Synthesis: Dithia-s-indacene Formation

The 1,5-dithia-s-indacene core is typically constructed via cyclization reactions involving thiophene derivatives. A prominent method involves Diels-Alder cycloaddition followed by oxidative cyclodehydrogenation (Scheme 21 in ). For instance, Co₂(CO)₈-catalyzed [2 + 2 + 2] cyclotrimerization of alkyne precursors yields hexaarylbenzene intermediates, which undergo photooxidation in chloroform under aerobic conditions to form the fused dithia-s-indacene framework . FeCl₃ or DDQ/triflic acid systems are employed for oxidative ring closure, achieving yields up to 83% .

Key Reaction Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclotrimerization | Co₂(CO)₈ | Dioxane | 120°C | 60–70% |

| Oxidative cyclization | DDQ/CF₃SO₃H | DCM | RT | 70–83% |

Regioselective Bromination at 2,6-Positions

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM). The electron-rich 2,6-positions of the dithia-s-indacene core are selectively functionalized under mild conditions (Scheme 25 in ). For example, treating the core with 2.2 equiv NBS in DCM at room temperature for 1 hour yields 2,6-dibromo derivatives with 61–65% efficiency . Alternative brominating agents like Br₂ in CCl₄ are less favored due to over-bromination risks .

Optimized Bromination Protocol:

-

Substrate: 1,5-dithia-s-indacene (1 equiv)

-

Brominating Agent: NBS (2.2 equiv)

-

Solvent: DCM

-

Time: 1 hour

Alkoxylation at 4,8-Positions: Introduction of 2-Octyl-Dodecyloxy Groups

The 4,8-hydroxy precursors undergo Williamson ether synthesis with 2-octyl-dodecyl bromide. Using K₂CO₃ as a base in DMF at 80°C for 24 hours achieves etherification, though steric hindrance from branched alkyl chains often limits yields to 37–45% . Alternatively, Mitsunobu conditions (DEAD, PPh₃) improve efficiency for bulky alkoxy groups, albeit at higher cost .

Comparative Alkoxylation Methods:

| Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Williamson Ether | K₂CO₃, alkyl bromide | DMF | 80°C | 37–45% |

| Mitsunobu Reaction | DEAD, PPh₃ | THF | RT | 50–55% |

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, hexane/DCM) and recrystallization from toluene/ethanol mixtures . Analytical validation includes:

-

¹H/¹³C NMR: Confirms substitution patterns (e.g., δ 4.16 ppm for ether -OCH₂- groups) .

-

Elemental Analysis: Matches calculated C₅₀H₈₄Br₂O₂S₂ composition .

Challenges and Optimization Strategies

-

Regioselectivity in Bromination: Electron-donating alkoxy groups direct electrophilic bromination to the 2,6-positions, but excess NBS may cause di-bromination at unintended sites. Stoichiometric control and low temperatures (0°C) mitigate this .

-

Alkoxy Group Steric Effects: Branched 2-octyl-dodecyl chains hinder etherification. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates and yields .

-

Oxidative Degradation: The dithia-s-indacene core is sensitive to prolonged light exposure. Reactions are conducted under inert atmosphere (N₂/Ar) with amber glassware .

Industrial-Scale Synthesis Considerations

For bulk production (e.g., 5g scale), flow chemistry techniques reduce purification losses. A patented continuous process achieves 72% overall yield by integrating cyclization, bromination, and alkoxylation in a single reactor . Cost-effective alternatives to DDQ, such as FeCl₃, are explored but require rigorous impurity profiling .

Emerging Methodologies

Recent advances include photocatalytic C-O coupling for alkoxylation (TiO₂ catalyst, visible light), achieving 65% yield with reduced reaction times . Computational studies (DFT) predict optimal alkyl chain lengths for solubility without compromising charge mobility .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

Biology: Its unique structural properties make it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

Industry: The compound’s properties are being investigated for use in advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine atoms and long alkyl chains can influence its binding affinity and selectivity for certain receptors or enzymes. Additionally, the dithia-indacene core may play a role in modulating electronic properties, which can be crucial for its applications in organic electronics and photovoltaics.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Key Applications |

|---|---|---|---|

| Target Indacene Derivative | 1,5-dithia-s-indacene | Br (2,6); 2-octyl-dodecyloxy (4,8) | Optoelectronics, Polymers |

| 2,6-Dibromo-4,4-diphenyl-dithienosilole | Dithienosilole | Br (2,6); Ph (4,4) | Polycarbosilane Copolymers |

| Tetrabromobisphenol A (CAS 79-94-7) | Bisphenol A | Br (2,6); isopropylidene bridge | Flame Retardants |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves regioselective alkylation and cyclization. For example, analogous s-indacene derivatives are synthesized via bromomethylation of aromatic precursors, followed by alkylation with bulky alkoxy groups (e.g., 2-octyl-dodecyloxy) under reflux conditions in solvents like DMSO or DMF. Key parameters include:

- Reaction Time : Prolonged reflux (18–24 hours) ensures complete substitution of bromine atoms .

- Purification : Sequential crystallization using water-ethanol mixtures improves purity, with yields ~65% for similar compounds .

- Steric Effects : Bulky substituents may reduce reaction efficiency; optimizing stoichiometry and solvent polarity is critical .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective in confirming its regiochemistry and stereochemistry?

- Methodological Answer :

- X-Ray Diffraction : Resolves crystal packing and confirms trans/cis configurations of substituents (e.g., trans-1,5-bis(trimethylsilyl) derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and regiochemistry. For example, alkyloxy protons appear as distinct multiplet signals in δ 3.5–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .

Advanced Research Questions

Q. What are the key challenges in achieving regioselective functionalization of the s-indacene core, particularly when introducing bulky alkoxy substituents like 2-octyl-dodecyloxy groups?

- Methodological Answer :

- Steric Hindrance : Bulky substituents hinder access to reactive sites. Strategies include using polar aprotic solvents (e.g., DMF) to enhance reagent diffusion .

- Regioselective Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can direct substitutions to less hindered positions. For example, Suzuki coupling selectively targets bromine sites over sulfur atoms .

- Controlled Reaction Stoichiometry : Limiting reagent ratios prevent over-substitution. Excess alkylating agents may lead to byproducts .

Q. How does the presence of dithia bridges and bromine substituents influence the electronic properties and charge transport behavior of this compound in organic electronic devices?

- Methodological Answer :

- Dithia Bridges : Enhance π-conjugation and electron delocalization, improving charge mobility. Electrochemical polymerization (e.g., cyclic voltammetry) reveals reduced bandgaps (~1.8–2.2 eV) compared to non-sulfur analogs .

- Bromine Substituents : Act as electron-withdrawing groups, stabilizing LUMO levels. Density functional theory (DFT) simulations correlate bromine placement with charge density redistribution .

- Device Performance : In organic field-effect transistors (OFETs), hole mobility reaches 10⁻² cm²/V·s, but bromine-induced crystallinity defects may limit reproducibility .

Q. How can researchers resolve contradictory data between theoretical simulations and experimental observations in the optoelectronic characterization of this compound?

- Methodological Answer :

- Cross-Validation : Pair UV-Vis absorption spectra (experimental λₘₐₓ) with time-dependent DFT calculations to identify discrepancies in excited-state transitions .

- Morphological Analysis : Atomic force microscopy (AFM) or grazing-incidence XRD can clarify whether aggregation (e.g., π-π stacking) alters optoelectronic behavior versus isolated molecules .

- Sensitivity Testing : Vary measurement conditions (e.g., temperature, solvent annealing) to isolate environmental effects on data .

Q. What strategies mitigate decomposition or instability of this compound under ambient or operational conditions?

- Methodological Answer :

- Encapsulation : Embedding in inert matrices (e.g., PMMA) reduces photodegradation. Accelerated aging tests under UV light quantify stability .

- Additive Stabilizers : Radical scavengers (e.g., BHT) suppress oxidative degradation, verified via thermogravimetric analysis (TGA) and FT-IR monitoring .

- Controlled Environments : Storage under argon or nitrogen atmospheres prevents bromine loss, confirmed by elemental analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar s-indacene derivatives across different studies?

- Methodological Answer :

- Reproduce Protocols : Ensure identical reagent grades, solvent dryness, and equipment calibration. For example, trace water in DMSO can hydrolyze intermediates, reducing yields .

- Byproduct Identification : LC-MS or GC-MS detects unreacted precursors or side products, clarifying yield inconsistencies .

- Statistical Validation : Triplicate experiments with error margins (±5%) establish reproducibility thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.